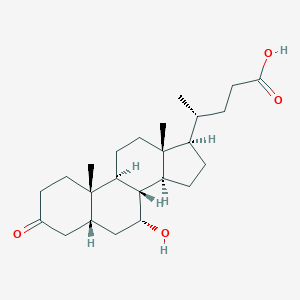

3-Oxochenodeoxycholic acid

Descripción

Propiedades

IUPAC Name |

(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVADAPHVNKTEP-CIGXQKLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601272325 | |

| Record name | (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4185-00-6 | |

| Record name | (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxochenodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-OXOCHENODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MY7NM9XNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 - 90 °C | |

| Record name | 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Crossroads of Bile Acid Synthesis: A Technical Guide to the 3-Oxo-Intermediate Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol is a complex, multi-step process crucial for lipid digestion, absorption, and cholesterol homeostasis. While the overall classical and alternative pathways are well-documented, a critical juncture in this synthesis involves the formation and metabolism of 3-oxo-Δ4-bile acid intermediates. This technical guide provides an in-depth exploration of the core pathway involving the key intermediate, 7α-hydroxy-4-cholesten-3-one, its enzymatic conversion, regulatory networks, and the experimental methodologies used in its study. A comprehensive understanding of this nexus is vital for researchers investigating liver diseases, metabolic disorders, and for the development of novel therapeutics targeting bile acid metabolism.

The Core Pathway: Conversion of 7α-hydroxy-4-cholesten-3-one

The central intermediate in the formation of both cholic and chenodeoxycholic acid is 7α-hydroxy-4-cholesten-3-one (C4).[1] This molecule stands at a metabolic crossroads, where its fate determines the ultimate ratio of the two primary bile acids. The biosynthesis of chenodeoxycholic acid from this intermediate involves a two-step enzymatic process.

-

5β-Reduction by AKR1D1: The initial and rate-limiting step in the conversion of the 3-oxo-Δ4 structure is the reduction of the double bond between carbons 4 and 5. This reaction is catalyzed by the enzyme Δ4-3-oxosteroid 5β-reductase , also known as aldo-keto reductase family 1 member D1 (AKR1D1) .[2][3] This enzyme utilizes NADPH as a cofactor to stereospecifically add a hydride ion to the C-5 position, resulting in the formation of 7α-hydroxy-5β-cholestan-3-one. A deficiency in AKR1D1 leads to the accumulation of hepatotoxic 3-oxo-Δ4 bile acids.[4][5]

-

3α-Reduction by 3α-Hydroxysteroid Dehydrogenase: The resulting 3-oxo group of 7α-hydroxy-5β-cholestan-3-one is then reduced to a 3α-hydroxyl group by a 3α-hydroxysteroid dehydrogenase (3α-HSD) .[6] This reaction completes the formation of the steroid nucleus of chenodeoxycholic acid.

The following diagram illustrates this core biosynthetic pathway:

Quantitative Data

The enzymatic conversion of 7α-hydroxy-4-cholesten-3-one is a tightly regulated process. The following tables summarize key quantitative data related to the enzymes and metabolites in this pathway.

Table 1: Kinetic Parameters of Human AKR1D1

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |

| 7α-hydroxy-4-cholesten-3-one | 0.3 - 15.1 | < 2 | - | [2] |

| Cortisone | - | - | - | [1] |

| Testosterone (B1683101) | 10 (inhibition above) | > 8 | - | [2][7] |

| Androst-4-ene-3,17-dione | - | 6.0 | - | [7] |

| 17β-hydroxyestr-4-en-3-one | - | 2.7 | - | [7] |

Table 2: Representative Concentrations of 7α-hydroxy-4-cholesten-3-one (C4)

| Biological Matrix | Species | Concentration Range | Reference |

| Plasma | Human (healthy) | 3 - 40 ng/mL | [8] |

| Plasma | Rat | 53.0 ± 16.5 ng/mL | [9] |

| Plasma | Monkey | 6.8 ± 5.6 ng/mL | [9] |

| Serum | Human (for bioanalysis) | LLOQ: 0.50 ng/mL | [10] |

Experimental Protocols

AKR1D1 (Δ4-3-oxosteroid 5β-reductase) Activity Assay

This protocol is adapted from radiometric and fluorometric methods used to measure AKR1D1 activity.[9][11]

a) Radiometric Assay

-

Principle: This assay measures the conversion of a radiolabeled substrate, such as [4-14C]-testosterone, to its 5β-reduced product.

-

Reagents:

-

100 mM Potassium phosphate (B84403) buffer, pH 6.0

-

[4-14C]-testosterone (specific activity ~40,000 dpm/nmol)

-

Unlabeled testosterone

-

NADPH

-

Ice-cold water-saturated ethyl acetate

-

Purified recombinant AKR1D1 or cell/tissue lysate

-

-

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer, pH 6.0

-

2 µM [4-14C]-testosterone

-

8 µM unlabeled testosterone

-

200 µM NADPH

-

5% Acetonitrile

-

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the enzyme source (e.g., purified AKR1D1 or cell lysate).

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding 1 mL of ice-cold water-saturated ethyl acetate.

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Transfer the organic phase containing the steroid products to a new tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the residue in a small volume of mobile phase.

-

Separate the substrate and product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity in the substrate and product spots/peaks using a scintillation counter.

-

Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

-

b) Fluorometric Assay

-

Principle: This continuous assay monitors the decrease in NADPH fluorescence as it is oxidized to NADP+ during the enzymatic reaction.

-

Reagents:

-

100 mM Potassium phosphate buffer, pH 6.0

-

Substrate (e.g., testosterone or 7α-hydroxy-4-cholesten-3-one) dissolved in acetonitrile

-

NADPH

-

Purified recombinant AKR1D1

-

-

Procedure:

-

Set up a spectrofluorometer with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

In a quartz cuvette, prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer, pH 6.0

-

15 µM NADPH

-

Desired concentration of substrate (e.g., 10 µM testosterone)

-

-

Pre-incubate the mixture at 37°C in the fluorometer.

-

Initiate the reaction by adding a known amount of purified AKR1D1 (e.g., 7.8 µM).

-

Monitor the decrease in fluorescence over time (e.g., for 45 minutes).

-

Calculate the initial rate of NADPH consumption from the linear portion of the curve.

-

Determine the enzyme activity based on the stoichiometry of the reaction (1 mole of NADPH consumed per mole of substrate reduced).

-

Quantification of 7α-hydroxy-4-cholesten-3-one (C4) by LC-MS/MS

This protocol provides a general workflow for the quantification of C4 in biological matrices, based on published methods.[9][10]

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules in complex biological samples.

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of serum or plasma, add a known amount of a stable isotope-labeled internal standard (e.g., C4-d7).

-

Add 400 µL of ice-cold acetonitrile containing 2% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50% methanol (B129727) in water).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 100 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the analyte of interest.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (C4) and the internal standard (C4-d7).

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of C4 standards.

-

Calculate the concentration of C4 in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Regulation

The biosynthesis of 3-oxo-intermediates and their subsequent conversion are regulated by a complex network of signaling pathways, ensuring tight control over bile acid homeostasis.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family, plays a significant role in the negative feedback regulation of bile acid synthesis.[12][13] High concentrations of bile acids, particularly chenodeoxycholic acid, can activate the JNK pathway. Activated JNK can then phosphorylate and inhibit the activity of key transcription factors, such as Hepatocyte Nuclear Factor 4α (HNF4α), which is essential for the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.[14] This leads to a reduction in the overall production of bile acids, including the 3-oxo-intermediates.

Regulation by Nuclear Receptors: FXR and SHP

The farnesoid X receptor (FXR) is a nuclear receptor that acts as a primary sensor for bile acids. Upon activation by bile acids, FXR initiates a negative feedback loop to suppress bile acid synthesis.[15] One of the key mechanisms involves the induction of the Small Heterodimer Partner (SHP), another nuclear receptor that lacks a DNA-binding domain. SHP, in turn, can inhibit the transcriptional activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and HNF4α, which are crucial for the expression of CYP7A1.[5]

While the FXR/SHP pathway is a major regulator of overall bile acid synthesis, its direct role in regulating AKR1D1 expression is less clear and appears to be context-dependent. Some studies suggest that the regulation of AKR1D1 by bile acids is independent of FXR signaling. However, adenoviral-mediated overexpression of AKR1D1 has been shown to engage the FXR feedback loop, leading to the induction of SHP and subsequent repression of CYP7A1. This indicates a complex interplay between AKR1D1 activity and the FXR/SHP signaling axis.

Conclusion

The biosynthesis of chenodeoxycholic acid through the 3-oxo-intermediate pathway, centered around the conversion of 7α-hydroxy-4-cholesten-3-one by AKR1D1, represents a critical control point in overall bile acid metabolism. Dysregulation of this pathway is implicated in various liver diseases and metabolic disorders. The detailed understanding of the enzymes, their kinetics, and the complex signaling networks that govern this process is paramount for the development of targeted therapeutic strategies. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this pivotal area of metabolic science. As our knowledge of the intricate interplay between bile acid synthesis and cellular signaling continues to expand, so too will the opportunities for innovative drug discovery and development.

References

- 1. In-Depth Dissection of the P133R Mutation in Steroid 5β-Reductase (AKR1D1): A Molecular Basis of Bile Acid Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Δ4-3-oxosteroid-5β-reductase deficiency: Responses to oral bile acid therapy and long-term outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delta 4-3-oxosteroid 5 beta-reductase deficiency described in identical twins with neonatal hepatitis. A new inborn error in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential activity and expression of human 5β-reductase (AKR1D1) splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Steroid 5β-reductase (AKR1D1): Purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rate of steroid double-bond reduction catalysed by the human steroid 5β-reductase (AKR1D1) is sensitive to steroid structure: implications for steroid metabolism and bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Analysis of AKR1D1 Interactions with Clopidogrel: Effects on Enzyme Activity and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bile acids and cytokines inhibit the human cholesterol 7α-hydroxylase gene via the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Genetic Variation in Aldo-Keto Reductase 1D1 (AKR1D1) Affects the Expression and Activity of Multiple Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Oxochenodeoxycholic Acid in Shaping the Gut Microbiota Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the emerging role of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA), a microbially-modified secondary bile acid, in the intricate interplay between the host and the gut microbiota. While research has historically focused on primary and major secondary bile acids, the significance of oxo-bile acids in intestinal homeostasis, immune regulation, and disease pathogenesis is becoming increasingly apparent. This document details the microbial biotransformation of chenodeoxycholic acid (CDCA) into 3-Oxo-CDCA, its potential signaling mechanisms through host receptors like the Farnesoid X Receptor (FXR), and its immunomodulatory functions. Detailed experimental protocols for the in vitro study of 3-Oxo-CDCA's effects on gut microbiota and its quantification are provided, alongside structured data summaries and visual representations of key pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Emerging Significance of Oxo-Bile Acids

The gut microbiota orchestrates a vast array of metabolic transformations that are critical for host health. Among these, the metabolism of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), into a diverse pool of secondary bile acids is of paramount importance.[1][2] These secondary bile acids act as signaling molecules, modulating host metabolism, immune responses, and the composition of the gut microbiota itself.[3][4]

While deoxycholic acid (DCA) and lithocholic acid (LCA) have been extensively studied, a growing body of evidence highlights the functional significance of other microbially-modified bile acids, including oxo-bile acids.[5] this compound (3-Oxo-CDCA) is a secondary bile acid formed through the oxidation of the 3-hydroxyl group of CDCA by microbial hydroxysteroid dehydrogenases (HSDHs).[6] This technical guide delves into the multifaceted role of 3-Oxo-CDCA within the gut ecosystem, providing a foundational resource for its further investigation as a potential therapeutic target.

Microbial Biotransformation of Chenodeoxycholic Acid to 3-Oxo-CDCA

The conversion of primary bile acids to their secondary counterparts is a multi-step process carried out by a consortium of gut bacteria. The formation of 3-Oxo-CDCA from CDCA is a key enzymatic reaction.

Key Microbial Players and Enzymes:

Several bacterial species possessing 3α-hydroxysteroid dehydrogenase (3α-HSDH) activity are capable of oxidizing CDCA to 3-Oxo-CDCA. These enzymes are prevalent in various gut commensals. The reverse reaction, the reduction of 3-Oxo-CDCA, is also carried out by gut microbes, contributing to the dynamic equilibrium of this bile acid in the gut.

Metabolic Pathway:

The biotransformation of CDCA to 3-Oxo-CDCA is a critical node in the complex network of bile acid metabolism. 3-Oxo-CDCA can be further metabolized by the gut microbiota into other secondary bile acids, such as lithocholic acid (LCA) through 7α-dehydroxylation, or be a substrate for the formation of microbially conjugated bile acids (MCBAs).[7]

Data Presentation: Quantitative Effects on Gut Microbiota

Direct quantitative data on the effects of 3-Oxo-CDCA on the relative abundance of gut microbial species is currently limited in the scientific literature. However, studies on its precursor, CDCA, provide valuable insights into the potential modulatory effects. The following tables summarize the observed changes in gut microbiota composition following treatment with CDCA. It is plausible that 3-Oxo-CDCA exerts similar, or distinct, selective pressures on the gut microbial community.

Table 1: Effects of Chenodeoxycholic Acid (CDCA) on Gut Microbiota in Rat Models

| Bacterial Family | Change Observed | Reference |

| Clostridiaceae | Significantly Reduced | [8] |

| Coriobacteriaceae | Significantly Reduced | [8] |

| Erysipelotrichaceae | Significantly Reduced | [8] |

Table 2: Changes in Gut Microbiota in Gallbladder Stone Patients after UDCA/CDCA Treatment

| Bacterial Phylum/Genus | Change Observed (Pre- vs. Post-treatment) | Reference |

| Proteobacteria (Phylum) | Significantly lower in pre-treatment vs. controls | [9][10] |

| Roseburia (Genus) | Abundance restored after treatment | [9][10] |

Signaling Pathways of 3-Oxo-CDCA

While direct evidence for 3-Oxo-CDCA signaling is still emerging, its structural similarity to other biologically active bile acids, such as 3-oxo-lithocholic acid (3-oxo-LCA) and CDCA, suggests potential interactions with key host receptors, including the Farnesoid X Receptor (FXR).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a central role in bile acid homeostasis, lipid metabolism, and inflammation. The activation of FXR by bile acids initiates a signaling cascade that regulates the expression of numerous target genes. Studies on the related molecule, 3-oxo-LCA, have demonstrated its function as a potent FXR agonist, leading to the inhibition of colorectal cancer progression.[4][11][12] It is hypothesized that 3-Oxo-CDCA may also act as an FXR agonist.

Experimental Protocols

In Vitro Anaerobic Incubation of 3-Oxo-CDCA with Human Fecal Microbiota

This protocol is adapted from studies investigating the microbial metabolism of bile acids.[7]

Objective: To assess the transformation of 3-Oxo-CDCA by the human gut microbiota and its impact on the microbial community structure.

Materials:

-

Fresh human fecal samples from healthy donors (screened for antibiotic use and gastrointestinal diseases).

-

Anaerobic chamber (e.g., with an atmosphere of N₂/H₂/CO₂).

-

Sterile anaerobic phosphate-buffered saline (PBS).

-

Stomacher with sterile filter bags.

-

Anaerobic culture medium (e.g., Gifu Anaerobic Medium, GAM).

-

This compound (3-Oxo-CDCA) stock solution.

-

Sterile culture tubes or vials.

-

Incubator (37°C).

-

Centrifuge.

-

Reagents for DNA extraction and 16S rRNA gene sequencing.

-

LC-MS/MS system for bile acid analysis.

Procedure:

-

Fecal Slurry Preparation:

-

All procedures should be performed under strict anaerobic conditions.

-

Homogenize fresh fecal sample (10% w/v) in anaerobic PBS using a stomacher for 2 minutes.

-

Filter the slurry to remove large particulate matter.

-

-

Incubation:

-

Inoculate anaerobic culture medium with the fecal slurry (e.g., 1% v/v).

-

Add 3-Oxo-CDCA to the desired final concentration (e.g., 50 µM). Prepare a control culture without 3-Oxo-CDCA.

-

Incubate the cultures at 37°C for a specified time course (e.g., 0, 12, 24, and 48 hours).

-

-

Sampling and Analysis:

-

At each time point, collect aliquots for microbial and metabolite analysis.

-

For microbiota analysis, centrifuge an aliquot, discard the supernatant, and store the pellet at -80°C for DNA extraction and subsequent 16S rRNA gene sequencing.

-

For bile acid analysis, centrifuge an aliquot, collect the supernatant, and store at -80°C until LC-MS/MS analysis.

-

LC-MS/MS Quantification of 3-Oxo-CDCA in Fecal Samples

This protocol is a generalized procedure based on established methods for fecal bile acid quantification.[3][13]

Objective: To accurately quantify the concentration of 3-Oxo-CDCA in human fecal samples.

Materials:

-

Lyophilizer (optional, for dry weight measurement).

-

Homogenizer (e.g., bead beater).

-

Extraction solvent (e.g., methanol (B129727) or ethanol).

-

Internal standards (deuterated bile acid standards).

-

Centrifuge.

-

Syringe filters (0.22 µm).

-

LC-MS/MS system with a suitable C18 column.

-

Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of fecal sample (wet or lyophilized) in the extraction solvent containing internal standards.

-

Vortex and/or sonicate the mixture to ensure thorough extraction.

-

Centrifuge to pellet solid debris.

-

-

Extract Cleanup (if necessary):

-

For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the bile acids using a gradient elution on a C18 column.

-

Detect and quantify 3-Oxo-CDCA using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 3-Oxo-CDCA.

-

Calculate the concentration of 3-Oxo-CDCA in the fecal sample based on the peak area ratio to the internal standard and the standard curve.

-

Conclusion and Future Directions

This compound is an integral component of the complex bile acid pool in the gut, with the potential to significantly influence the composition and function of the gut microbiota and modulate host signaling pathways. While research into the specific roles of oxo-bile acids is still in its early stages, the available evidence suggests that these molecules are not mere metabolic byproducts but active participants in the host-microbe dialogue.

Future research should focus on:

-

Quantitative Microbiome Studies: Directly assessing the impact of 3-Oxo-CDCA on the gut microbiota composition using in vitro and in vivo models.

-

Receptor Binding and Activation: Characterizing the binding affinity and activation potential of 3-Oxo-CDCA for nuclear and membrane receptors, such as FXR and TGR5.

-

Immunomodulatory Effects: Elucidating the specific effects of 3-Oxo-CDCA on different immune cell populations in the gut.

-

Clinical Relevance: Investigating the association between fecal concentrations of 3-Oxo-CDCA and various gastrointestinal and metabolic diseases.

A deeper understanding of the biological activities of 3-Oxo-CDCA will undoubtedly open new avenues for the development of novel therapeutic strategies targeting the gut microbiota and bile acid signaling for the treatment of a range of human diseases.

References

- 1. Conversion of cholic acid and chenodeoxycholic acid into their 7-oxo derivatives by Bacteroides intestinalis AM-1 isolated from human feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The relative abundance of fecal bacterial species belonging to the Firmicutes and Bacteroidetes phyla is related to plasma levels of bile acids in young adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Data supporting development and validation of liquid chromatography tandem mass spectrometry method for the quantitative determination of bile acids in feces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Microbial Bile Acid Metabolite 3-Oxo-LCA Inhibits Colorectal Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and quantification of oxo-bile acids in human faeces with liquid chromatography-mass spectrometry: A potent tool for human gut acidic sterolbiome studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of New Microbially Conjugated Bile Acids by Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Chenodeoxycholic Acid on the Rat Intestinal Microbiota Structure and Gut Functions [hnxb.org.cn]

- 9. Gut Microbial Profile Changes in Patients with Gallbladder Stones after UDCA/CDCA Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gut Microbial Profile Changes in Patients with Gallbladder Stones after UDCA/CDCA Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

3-Oxochenodeoxycholic Acid: A Technical Guide to its Discovery, Significance, and Analysis

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxochenodeoxycholic acid (3-oxo-CDCA) is a keto-bile acid increasingly recognized for its significant role in gut homeostasis and immune regulation. As a metabolite of the primary bile acid chenodeoxycholic acid (CDCA), its formation is mediated by the gut microbiota. 3-oxo-CDCA has emerged as a key signaling molecule, primarily through its activity as an agonist for the farnesoid X receptor (FXR) and as a modulator of T helper 17 (Th17) cell differentiation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 3-oxo-CDCA. It includes detailed experimental protocols for its quantification and functional characterization, alongside a summary of relevant quantitative data to support further research and drug development in areas such as inflammatory bowel disease and metabolic disorders.

Introduction

Bile acids, traditionally known for their role in lipid digestion, are now understood to be critical signaling molecules that influence a wide range of physiological processes.[1] The gut microbiota plays a pivotal role in transforming primary bile acids, synthesized in the liver, into a diverse pool of secondary and tertiary bile acid metabolites.[2] Among these is this compound (3-oxo-CDCA), a ketone derivative of chenodeoxycholic acid (CDCA).[2]

The presence of an oxo-group at the 3-position of the steroid nucleus confers unique biological activities to this molecule. Notably, 3-oxo-CDCA is an agonist of the farnesoid X receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose metabolism.[3][4] Furthermore, emerging evidence highlights its role in immunomodulation, particularly in the regulation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of autoimmune and inflammatory diseases.[5][6] This guide aims to provide a detailed technical resource on 3-oxo-CDCA for the scientific community.

Discovery and Synthesis

Discovery

Biological Synthesis

The primary route of 3-oxo-CDCA formation in the human body is through the enzymatic action of the gut microbiota on chenodeoxycholic acid.[2] This biotransformation is a key step in the intricate interplay between the host and its gut symbionts.

Chemical Synthesis

The chemical synthesis of 3-oxo-CDCA can be achieved through the selective oxidation of the 3α-hydroxyl group of chenodeoxycholic acid. A general approach involves protecting other reactive groups, followed by oxidation and deprotection. A multi-step synthesis starting from cholic acid has also been described for producing chenodeoxycholic acid, which can then be converted to its 3-oxo derivative.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | (4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

| Molecular Formula | C₂₄H₃₈O₄ |

| Molecular Weight | 390.56 g/mol |

| CAS Number | 4185-00-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727), ethanol, and other organic solvents. Insoluble in water. |

Biological Significance and Signaling Pathways

This compound exerts its biological effects primarily through its interaction with nuclear receptors and its influence on immune cell differentiation.

Farnesoid X Receptor (FXR) Agonism

3-oxo-CDCA is an agonist of the farnesoid X receptor (FXR).[3] FXR is highly expressed in the liver and intestine and plays a central role in maintaining bile acid homeostasis.[3][8] Activation of FXR by bile acids, including 3-oxo-CDCA, initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. This feedback loop is crucial for preventing the accumulation of cytotoxic levels of bile acids.

Modulation of Th17 Cell Differentiation

Recent studies have identified a crucial role for 3-oxo bile acids in regulating the differentiation of T helper 17 (Th17) cells.[5] Th17 cells are a subset of T lymphocytes that produce pro-inflammatory cytokines, such as IL-17, and are implicated in the pathogenesis of various autoimmune and inflammatory conditions, including inflammatory bowel disease (IBD).[5][6] 3-oxo-CDCA, and more potently its counterpart 3-oxolithocholic acid (3-oxo-LCA), have been shown to inhibit Th17 cell differentiation by directly binding to the nuclear receptor RORγt, which is the master transcriptional regulator of Th17 cell lineage commitment.[5][9] This interaction prevents RORγt from driving the expression of Th17-associated genes.

Quantitative Data

The following table summarizes key quantitative data related to 3-oxo-CDCA and its precursor, CDCA. Data for the closely related 3-oxolithocholic acid (3-oxo-LCA) is also included for comparative purposes where direct data for 3-oxo-CDCA is not available.

| Parameter | Molecule | Value | Assay/System |

| FXR Activation (EC₅₀) | Chenodeoxycholic Acid (CDCA) | 8.66 µM | Full-length human FXR HEK293 reporter assay |

| RORγt Binding Affinity (Kd) | 3-Oxolithocholic Acid (3-oxo-LCA) | ~1 µM | Microscale thermophoresis (MST) with recombinant human RORγt ligand binding domain |

| RORγt Binding Affinity (Kd) | 3-Oxocholic Acid (3-oxo-CA) | ~20 µM | Microscale thermophoresis (MST) with recombinant human RORγt ligand binding domain |

| RORγt Binding Affinity (Kd) | 3-Oxodeoxycholic Acid (3-oxo-DCA) | ~20 µM | Microscale thermophoresis (MST) with recombinant human RORγt ligand binding domain |

| Colonic Concentration (Healthy Humans) | Secondary Bile Acids (in general) | Hundreds of micromolar range | General literature values |

EC₅₀: Half-maximal effective concentration; Kd: Dissociation constant.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of 3-oxo-CDCA in biological matrices such as serum and feces. Optimization will be required for specific instrumentation and sample types.

Materials:

-

Biological sample (serum, plasma, or fecal homogenate)

-

Internal standard (e.g., deuterated 3-oxo-CDCA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

LC-MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation (Protein Precipitation for Serum/Plasma):

-

To 50 µL of serum or plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

Sample Preparation (Extraction for Feces):

-

Homogenize a known weight of fecal material in a suitable solvent (e.g., methanol).

-

Centrifuge to pellet solid debris.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to further purify the bile acid fraction.

-

Evaporate the purified extract and reconstitute as described above.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 1:1 v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute and separate the bile acids.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: 40-50°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for 3-oxo-CDCA and its internal standard need to be determined by direct infusion of standards.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 3-oxo-CDCA.

-

Quantify the concentration of 3-oxo-CDCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Farnesoid X Receptor (FXR) Activation Assay (Reporter Gene Assay)

This protocol describes a cell-based reporter gene assay to determine the ability of 3-oxo-CDCA to activate the farnesoid X receptor.

Materials:

-

HEK293T or HepG2 cells

-

Expression plasmids for human FXR and its heterodimeric partner RXRα

-

Reporter plasmid containing an FXR response element (FXRE) upstream of a luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Positive control (e.g., GW4064 or CDCA)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate cells in a 96-well plate at an appropriate density.

-

Co-transfect the cells with the FXR, RXRα, and FXRE-luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Include a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 3-oxo-CDCA, the positive control, or vehicle (DMSO).

-

Incubate the cells for an additional 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of 3-oxo-CDCA to generate a dose-response curve and determine the EC₅₀ value.

-

In Vitro Th17 Cell Differentiation Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of 3-oxo-CDCA on the differentiation of naive CD4+ T cells into Th17 cells.

Materials:

-

Human or mouse naive CD4+ T cells

-

T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-1β, IL-23)

-

Neutralizing antibodies against IFN-γ and IL-4

-

This compound

-

Cell stimulation reagents (e.g., PMA, ionomycin) and a protein transport inhibitor (e.g., Brefeldin A)

-

Flow cytometry antibodies for CD4 and IL-17A

-

Flow cytometer

Procedure:

-

T Cell Culture and Differentiation:

-

Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen.

-

Culture the cells in a plate pre-coated with anti-CD3 and in the presence of soluble anti-CD28 antibodies.

-

Add the Th17 polarizing cytokine cocktail and neutralizing anti-IFN-γ and anti-IL-4 antibodies.

-

Concurrently, treat the cells with various concentrations of 3-oxo-CDCA or vehicle control.

-

Culture for 3-5 days.

-

-

Restimulation and Intracellular Staining:

-

On the final day of culture, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor for 4-6 hours.

-

Harvest the cells and stain for the surface marker CD4.

-

Fix and permeabilize the cells, followed by intracellular staining for IL-17A.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the percentage of CD4+IL-17A+ cells in the different treatment groups.

-

-

Data Analysis:

-

Compare the percentage of Th17 cells in the 3-oxo-CDCA-treated groups to the vehicle control to determine the inhibitory effect.

-

Significance in Disease and Therapeutic Potential

The dual role of 3-oxo-CDCA as an FXR agonist and an inhibitor of Th17 cell differentiation positions it as a molecule of significant interest in various disease contexts.

-

Inflammatory Bowel Disease (IBD): Given its ability to suppress the pro-inflammatory Th17 cell lineage, 3-oxo-CDCA and other related 3-oxo bile acids are being investigated for their therapeutic potential in IBD, including Crohn's disease and ulcerative colitis.[6][10] Reduced levels of 3-oxo bile acids have been observed in patients with IBD, suggesting that restoring their levels could be a novel therapeutic strategy.[6]

-

Metabolic Syndrome: As an FXR agonist, 3-oxo-CDCA has the potential to influence lipid and glucose metabolism, making it a candidate for further investigation in the context of metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.

-

Colorectal Cancer: The activation of FXR by bile acids can have protective effects in the intestine. The role of specific oxo-bile acids like 3-oxo-CDCA in colorectal carcinogenesis is an active area of research.[11]

Conclusion and Future Directions

This compound is a microbially-produced metabolite of a primary bile acid with potent signaling capabilities. Its ability to activate FXR and inhibit Th17 cell differentiation underscores its importance in maintaining gut homeostasis and regulating immune responses. The detailed methodologies and data presented in this technical guide are intended to facilitate further research into the precise mechanisms of action and therapeutic potential of this intriguing molecule.

Future research should focus on:

-

Elucidating the specific gut microbial species and enzymes responsible for 3-oxo-CDCA production.

-

Determining the precise concentrations of 3-oxo-CDCA in different gut segments and in circulation in both healthy individuals and in various disease states.

-

Conducting preclinical and clinical studies to evaluate the therapeutic efficacy and safety of 3-oxo-CDCA or its derivatives in inflammatory and metabolic diseases.

The continued exploration of 3-oxo-CDCA and other microbially-modified bile acids holds great promise for the development of novel therapeutics that target the intricate interplay between the gut microbiota and host physiology.

References

- 1. Bile Acid Signaling in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of New Microbially Conjugated Bile Acids by Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. CN102060902A - Chenodeoxycholic acid synthesis method - Google Patents [patents.google.com]

- 8. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Role of bile acids in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

3-Oxochenodeoxycholic Acid: A Pivotal Metabolic Intermediate in Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxochenodeoxycholic acid (3-Oxo-CDCA), a ketonic bile acid intermediate, holds a critical position in the intricate network of bile acid metabolism. While transient in nature, its formation and subsequent conversion are vital for the synthesis of primary bile acids. Dysregulation in its metabolic pathway can lead to the accumulation of toxic precursors, culminating in severe cholestatic liver disease. This technical guide provides a comprehensive overview of 3-Oxo-CDCA as a metabolic intermediate, detailing its synthesis, metabolic fate, and pathophysiological significance. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering insights into the experimental methodologies and signaling pathways associated with this crucial molecule.

Metabolic Pathway of this compound

The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), occurs predominantly in the liver via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.[1][2] 3-Oxo-CDCA is an intermediate in the pathway leading to the formation of CDCA.

The formation of 3-Oxo-CDCA begins with the conversion of cholesterol to 7α-hydroxycholesterol by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).[3] Following this, 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7) catalyzes the conversion of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one.[4][5] This intermediate is a crucial branch point. To form CDCA, 7α-hydroxy-4-cholesten-3-one is then reduced by Δ⁴-3-oxosteroid 5β-reductase (AKR1D1) to produce 7α-hydroxy-5β-cholestan-3-one.[6][7] Finally, a 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces the 3-oxo group to a 3α-hydroxyl group, yielding chenodeoxycholic acid.[4] 3-Oxo-CDCA is a general term for the 3-oxo intermediate in the CDCA synthesis pathway, with 7α-hydroxy-4-cholesten-3-one and 7α-hydroxy-5β-cholestan-3-one being the specific molecular forms.

A deficiency in AKR1D1 leads to a buildup of hepatotoxic 3-oxo-Δ⁴ bile acids, resulting in neonatal cholestasis and progressive liver disease.[6][8]

Quantitative Data

The enzymatic reactions involved in the metabolism of 3-Oxo-CDCA precursors are tightly regulated. The kinetic parameters of the key human enzymes are summarized below.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (min⁻¹µM⁻¹) | Reference |

| AKR1D1 | 7α-hydroxy-4-cholesten-3-one | 0.8 | 2.0 | 2.5 | [6] |

| AKR1D1 | Cortisone (for comparison) | 15.1 | 11.2 | 0.74 | [6] |

Experimental Protocols

Synthesis of 7α-hydroxy-4-cholesten-3-one (Precursor to 3-Oxo-CDCA)

a) Chemical Synthesis:

A multi-step chemical synthesis starting from cholesterol has been described.[1][2] A key step involves the regioselective C3-allylic oxidation of a 3-desoxy-Δ⁴-7α-formate steroid precursor to form 7α-formyloxy-cholest-4-en-3-one, which is then saponified to yield 7α-hydroxy-cholest-4-en-3-one.[2]

b) Enzymatic Synthesis:

An efficient enzymatic synthesis utilizes cholesterol oxidase.[9]

-

Substrate Preparation: 3β,7α-cholest-5-ene-3,7-diol is prepared from 3β-(benzoyloxy)-cholest-5-en-7-one by reduction and solvolysis.

-

Complexation: The diol is complexed with hydroxypropyl-β-cyclodextrin to improve its solubility in the aqueous reaction medium.

-

Enzymatic Conversion: The complex is suspended in a neutral phosphate (B84403) buffer and treated with Brevibacterium sp. cholesterol oxidase and catalase.

-

Purification: The product, 7α-hydroxycholest-4-en-3-one, is extracted and purified by silica (B1680970) gel chromatography.

Purification of 3-Oxo-Bile Acids

Purification of 3-oxo-bile acids from a reaction mixture or biological extract can be achieved using chromatographic techniques.

-

Thin-Layer Chromatography (TLC): A system of chloroform/methanol (B129727)/acetic acid can be used for the separation and preliminary identification of 3-oxo-bile acids.

-

Column Chromatography: Silica gel column chromatography is effective for the preparative purification of these compounds.[9]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for analytical and semi-preparative purification.

Quantification of 3-Oxo-CDCA in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids, including 3-oxo-CDCA, in biological matrices such as serum, plasma, urine, and tissue homogenates.[10][11][12]

a) Sample Preparation:

-

Protein Precipitation: For serum or plasma, proteins are precipitated by adding a cold organic solvent (e.g., methanol or acetonitrile) containing internal standards (deuterated bile acids).

-

Centrifugation: The mixture is vortexed and centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant containing the bile acids is transferred for analysis.

b) LC-MS/MS Conditions:

-

Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile/methanol) containing a modifier like formic acid or ammonium (B1175870) acetate.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is typically used. Multiple reaction monitoring (MRM) is employed for selective and sensitive detection of the target analytes.

AKR1D1 Enzyme Activity Assay

The activity of AKR1D1 can be measured using a continuous spectrofluorometric assay by monitoring the consumption of NADPH.[13]

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate, pH 6.0) containing the enzyme, NADPH, and the substrate (e.g., 7α-hydroxy-4-cholesten-3-one).

-

Fluorescence Measurement: Monitor the decrease in NADPH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over time.

-

Calculation: The rate of the reaction is determined from the rate of change in fluorescence.

Signaling Pathways and Logical Relationships

While the direct signaling roles of 3-Oxo-CDCA are still under investigation, related 3-oxo bile acids have been shown to interact with nuclear receptors. For instance, 3-oxo-lithocholic acid (3-oxo-LCA) has been identified as an antagonist of the nuclear receptor RORγt, thereby inhibiting the differentiation of Th17 cells.[14] Bile acid precursors have also been shown to activate the pregnane (B1235032) X receptor (PXR).[15] The broader family of bile acids are well-known ligands for the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5, which are master regulators of bile acid, lipid, and glucose metabolism.[16][17]

Below are diagrams illustrating the metabolic pathway of 3-Oxo-CDCA, a general experimental workflow for its study, and the known signaling interactions of related molecules.

Caption: Metabolic pathway for the synthesis of Chenodeoxycholic Acid (CDCA) highlighting 3-oxo intermediates.

Caption: General experimental workflow for the study of 3-Oxo-CDCA.

Caption: Known signaling interactions of bile acids and their precursors with cellular receptors.

Conclusion

This compound is a critical, albeit transient, intermediate in bile acid biosynthesis. The precise regulation of its formation and conversion is paramount for maintaining hepatic health. Deficiencies in the enzymes metabolizing 3-oxo-bile acids underscore their importance, leading to severe cholestatic liver disease. Further research into the direct signaling roles of 3-Oxo-CDCA may unveil novel therapeutic targets for a range of metabolic and inflammatory disorders. The methodologies and data presented in this guide provide a solid foundation for researchers to delve deeper into the multifaceted roles of this pivotal metabolic intermediate.

References

- 1. An efficient synthesis of 7α,12α-dihydroxy-4-cholesten-3-one and its biological precursor 7α-hydroxy-4-cholesten-3-one: Key intermediates in bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical synthesis of 7α-hydroxycholest-4-en-3-one, a biomarker for irritable bowel syndrome and bile acid malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An enzymatic cycling method for the determination of serum total bile acids with recombinant 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7alpha-Hydroxy-5beta-cholestan-3-one | C27H46O2 | CID 5284270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Structure and catalytic mechanism of human steroid 5β-reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potency of Individual Bile Acids to Regulate Bile Acid Synthesis and Transport Genes in Primary Human Hepatocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A convenient synthesis of 7 alpha-hydroxycholest-4-en-3-one by the hydroxypropyl-beta-cyclodextrin-facilitated cholesterol oxidase oxidation of 3 beta,7 alpha-cholest-5-ene-3,7-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Nuclear receptors in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Bile Acid and Cholesterol Metabolism by PPARs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the 3 alpha-hydroxysteroid dehydrogenase assay for ursodeoxycholic acid, and 7 oxo- and 12 oxo- bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of bile acid precursors as endogenous ligands for the nuclear xenobiotic pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identification of an endogenous ligand that activates pregnane X receptor-mediated sterol clearance - PMC [pmc.ncbi.nlm.nih.gov]

chemical and physical properties of 3-Oxochenodeoxycholic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Oxochenodeoxycholic acid (3-oxo-CDCA) is a keto-derivative of the primary bile acid chenodeoxycholic acid. As an intermediate in bile acid metabolism and a product of gut microbial activity, it plays a role in the complex signaling network governing lipid and glucose homeostasis. This document provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in biological signaling pathways, particularly through the farnesoid X receptor (FXR).

Chemical and Physical Properties

This compound, systematically named (5β,7α)-7-hydroxy-3-oxo-cholan-24-oic acid, is classified as a 3-oxo-5β-steroid.[1] It is a human metabolite found in feces and is recognized as an intermediate in the metabolism of chenodeoxycholic acid.[1]

Data Summary

The key chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (5β,7α)-7-hydroxy-3-oxo-cholan-24-oic acid | [1] |

| Synonyms | This compound, 7α-Hydroxy-3-oxo-5β-cholan-24-oic acid | [1] |

| CAS Number | 4185-00-6 | |

| Molecular Formula | C₂₄H₃₈O₄ | |

| Molecular Weight | 390.56 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in ethanol, methanol (B129727), acetonitrile (B52724), DMSO. | [2] |

| Storage | Store as a powder at -20°C for long-term stability. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its study. The following protocols are based on established methods for keto bile acids.

Synthesis of this compound

A common method for preparing 3-keto bile acids involves the selective oxidation of the 3-hydroxyl group of the corresponding bile acid methyl ester.[3][4]

Protocol: Selective Oxidation using Silver Carbonate-Celite [3][4]

-

Esterification of Chenodeoxycholic Acid (CDCA):

-

Suspend 10 g of chenodeoxycholic acid in 100 mL of absolute methanol.

-

Bubble dry hydrogen chloride gas through the suspension for 30 minutes while maintaining the temperature below 10°C.

-

Allow the reaction mixture to stand at room temperature overnight.

-

Remove the methanol under reduced pressure. The resulting residue is methyl chenodeoxycholate.

-

-

Selective Oxidation:

-

Dissolve the crude methyl chenodeoxycholate in 150 mL of toluene.

-

Add 20 g of silver carbonate-Celite reagent. The reagent is prepared by adding a solution of silver nitrate (B79036) to a stirred aqueous solution of sodium carbonate containing Celite.[4]

-

Reflux the mixture with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Isolation of Methyl 3-Oxochenodeoxycholate:

-

Filter the reaction mixture through a pad of Celite to remove the silver salts and Celite.

-

Wash the filter cake with hot toluene.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, methyl 3-oxochenodeoxycholate.

-

-

Hydrolysis to this compound:

-

Dissolve the crude methyl ester in a solution of 10% potassium hydroxide (B78521) in 90% ethanol.

-

Reflux the mixture for 4 hours.

-

Cool the solution and acidify with 6N hydrochloric acid (HCl) to precipitate the free acid.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield crude this compound.

-

Purification Protocol

Purification is typically achieved through column chromatography followed by crystallization.

Protocol: Column Chromatography and Crystallization

-

Column Preparation:

-

Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the slurry to create a stationary phase.

-

Equilibrate the column with the starting eluent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297), 9:1 v/v).

-

-

Chromatography:

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, for example, from hexane:ethyl acetate (9:1) to hexane:ethyl acetate (1:1).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

-

Crystallization:

-

Combine the pure fractions and evaporate the solvent.

-

Dissolve the resulting solid in a minimal amount of a hot solvent mixture, such as methanol/water or ethyl acetate/hexane.

-

Allow the solution to cool slowly to room temperature, then place it at 4°C to promote crystallization.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard for quantitative analysis, while NMR is used for structural confirmation.

Protocol: HPLC-MS/MS Analysis [5][6][7]

-

Sample Preparation (from biological matrix):

-

To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile containing deuterated internal standards (e.g., d4-CDCA).[7]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 µm).[8]

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

-

Gradient: A linear gradient from 20% B to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 50°C.[8]

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

Protocol: NMR Spectroscopy for Structural Analysis [9][10][11]

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or Chloroform-d).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Use standard pulse programs for each experiment.

-

-

Data Analysis:

-

Process the spectra using appropriate software.

-

Assign proton and carbon signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra to confirm the structure.

-

Biological Role and Signaling Pathways

This compound is an intermediate in the "classic" or "neutral" pathway of bile acid biosynthesis from cholesterol.[12][13][14] This pathway, primarily occurring in the liver, is responsible for producing the primary bile acids, cholic acid and chenodeoxycholic acid. The conversion of the 3β-hydroxyl group of a cholesterol precursor to a 3α-hydroxyl group proceeds through a 3-oxo intermediate.[12]

Furthermore, 3-oxo bile acids have been identified as potent signaling molecules that can activate nuclear receptors, most notably the Farnesoid X Receptor (FXR).[15] FXR is a master regulator of bile acid, lipid, and glucose homeostasis.[16][17] The activation of FXR in intestinal epithelial cells by microbial bile acid metabolites like 3-oxo-lithocholic acid (a related 3-oxo bile acid) can inhibit the proliferation of cancer stem cells and induce apoptosis, suggesting a potential therapeutic role for these compounds.[15]

References

- 1. 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | C24H38O4 | CID 5283932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 10. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 13. researchgate.net [researchgate.net]

- 14. Bile Acids Synthesis [flipper.diff.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Oxochenodeoxycholic Acid in Farnesoid X Receptor (FXR) Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The farnesoid X receptor (FXR), a nuclear bile acid receptor, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation by endogenous and synthetic ligands has made it a promising therapeutic target for a variety of metabolic and cholestatic diseases. Chenodeoxycholic acid (CDCA) is a primary human bile acid and a well-established natural agonist of FXR.[1] This technical guide delves into the interaction between FXR and 3-Oxochenodeoxycholic acid, a metabolic intermediate of CDCA. While direct quantitative data on the binding and activation of FXR by this compound is limited in publicly available literature, this document provides a comprehensive overview of the FXR activation pathway, detailed experimental protocols for assessing ligand-receptor interaction, and a comparative analysis of the potency of closely related bile acid derivatives.

The Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[2] Upon binding to an agonist, such as a bile acid, FXR undergoes a conformational change that facilitates the recruitment of coactivator proteins.[3] This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4]

Key downstream targets of FXR activation include:

-

Small Heterodimer Partner (SHP): An atypical nuclear receptor that lacks a DNA-binding domain. SHP is a primary FXR target gene and acts as a corepressor of other nuclear receptors, playing a crucial role in the negative feedback regulation of bile acid synthesis.[5][6]

-

Fibroblast Growth Factor 19 (FGF19): An intestinal hormone induced by FXR activation in enterocytes. FGF19 is secreted into the portal circulation and signals in the liver to repress bile acid synthesis.[4][7][8]

-

Bile Salt Export Pump (BSEP): A canalicular transporter responsible for the efflux of bile acids from hepatocytes into the bile.[1]

-

Organic Solute Transporter alpha and beta (OSTα/OSTβ): Basolateral transporters that facilitate the efflux of bile acids from hepatocytes back into the sinusoidal blood.[9]

The activation of FXR by bile acids initiates a cascade of events that collectively maintain bile acid homeostasis and influence lipid and glucose metabolism.[10][11]

Signaling Pathway Diagram

Caption: FXR Signaling Pathway Activation by this compound.

Quantitative Analysis of FXR Agonists

While specific quantitative data for this compound is scarce, the potencies of its precursor, chenodeoxycholic acid (CDCA), and the synthetic agonist obeticholic acid (OCA) are well-documented and provide a valuable benchmark for comparison.

| Compound | EC50 (µM) | Efficacy (relative to CDCA) | Receptor | Assay Type | Reference |

| Chenodeoxycholic Acid (CDCA) | 8.3 - 50 | 100% | Human FXR | Luciferase Reporter | [1][3][9] |

| Obeticholic Acid (OCA) | 0.099 | ~100-fold > CDCA | Human FXR | Luciferase Reporter | [2][9] |

| 3-Deoxy-CDCA | 1.30 | > CDCA | Human FXR | Not Specified | [12] |

| Lithocholic Acid (LCA) | > CDCA | < CDCA | Human FXR | Luciferase Reporter | [1] |

| Deoxycholic Acid (DCA) | > CDCA | < CDCA | Human FXR | Luciferase Reporter | [1] |

| Cholic Acid (CA) | ~600 | < CDCA | Human FXR | Luciferase Reporter | [1] |

| Ursodeoxycholic Acid (UDCA) | Very Weak Agonist | Partial Antagonist | Human FXR | Luciferase Reporter | [3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with FXR.

Luciferase Reporter Gene Assay

This cell-based assay is a cornerstone for quantifying the transcriptional activation of FXR by a test compound.

Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE promoter. Agonist binding to FXR activates the transcription of the luciferase gene, and the resulting luminescence is measured as a proxy for FXR activity.

Detailed Protocol:

-

Cell Culture:

-

Maintain HepG2 or HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Transfection (96-well plate format):

-

Seed cells at a density of 2 x 10⁴ cells per well and incubate overnight.

-

For each well, prepare a transfection mix in serum-free medium (e.g., Opti-MEM) containing:

-

50 ng of an FXR expression plasmid (e.g., pCMX-hFXR).

-

50 ng of an FXRE-driven luciferase reporter plasmid (e.g., p(hsp27)tk-luc).

-

5 ng of a control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

-

-

Add a lipid-based transfection reagent (e.g., Lipofectamine 2000) to the DNA mixture, incubate for 20 minutes at room temperature to allow complex formation.

-

Add 50 µL of the transfection complex to each well.

-

-

Compound Treatment:

-

After 6 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound) or a positive control (e.g., CDCA at concentrations from 0.1 to 100 µM).[13] A vehicle control (e.g., 0.1% DMSO) should also be included.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Lysis and Luminescence Measurement:

-

Remove the medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve.

-

Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

-

Caption: Luciferase Reporter Assay Workflow.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is used to study the direct interaction between a test compound, FXR, and a coactivator peptide.

Principle: Donor and acceptor beads are brought into close proximity when the test compound facilitates the binding of the FXR ligand-binding domain (LBD) to a coactivator peptide. Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.

Detailed Protocol:

-

Reagent Preparation:

-

Reconstitute biotinylated coactivator peptide (e.g., SRC-1), GST-tagged FXR-LBD, and the test compound (this compound) in an appropriate assay buffer.

-

Prepare streptavidin-coated donor beads and anti-GST antibody-coated acceptor beads according to the manufacturer's instructions.

-

-

Assay Procedure (384-well plate format):

-

Add the test compound at various concentrations to the assay wells.

-

Add the GST-tagged FXR-LBD and biotinylated coactivator peptide to the wells.

-

Incubate for 30 minutes at room temperature to allow for binding.

-

Add the anti-GST acceptor beads and incubate for 1 hour in the dark.

-

Add the streptavidin donor beads and incubate for another 2 hours in the dark.

-

-

Signal Detection:

-

Read the plate on an AlphaScreen-compatible microplate reader.

-

-

Data Analysis:

-

Plot the AlphaScreen signal against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

-

Caption: AlphaScreen Assay Workflow.

Surface Plasmon Resonance (SPR)